molecular formula C6H12O4S B134751 Tetrahydro-2H-pyran-4-yl methanesulfonate CAS No. 134419-59-3

Tetrahydro-2H-pyran-4-yl methanesulfonate

Cat. No.: B134751
CAS No.: 134419-59-3
M. Wt: 180.22 g/mol
InChI Key: GSEZHCLWHDZJAB-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 134419-59-3) is a sulfonate ester derivative of tetrahydropyran. Its molecular formula is C₆H₁₂O₄S, with a molecular weight of 180.22 g/mol and a density of 1.26 g/cm³ . The compound features a methanesulfonyl (mesyl) group attached to the oxygen atom of the tetrahydropyran ring, making it a versatile alkylating agent in organic synthesis. It is widely used in nucleophilic substitution reactions, particularly in pharmaceutical intermediate synthesis, as evidenced by its application in patents (e.g., Incyte Corporation and Gruenenthal GmbH) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-4-yl methanesulfonate can be synthesized through the reaction of tetrahydropyran-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at low temperatures (around -10°C). The product is then extracted and purified .

Industrial Production Methods: On an industrial scale, the synthesis follows a similar route but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Reaction Solvent

Tetrahydro-2H-pyran-4-yl methanesulfonate has been utilized as an organic reaction solvent, particularly in radical reactions, Grignard reactions, and other organic transformations. Its hydrophobic nature makes it suitable for dissolving non-polar substrates while providing a stable environment for reactive intermediates .

Reagent in Synthesis

The compound serves as a valuable reagent in synthesizing complex organic molecules. For example, it has been employed in the synthesis of 2,6,9-trisubstituted purines, which are significant for their inhibitory activity against cyclin-dependent kinases (CDKs) related to cancer treatment .

Anticancer Research

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. In one study, derivatives were synthesized and tested for their inhibitory effects on CDK12 overexpressing breast cancer cell lines, demonstrating promising growth-inhibitory activity .

Drug Development

The compound's ability to modify biological activity through structural variations makes it a candidate for drug development. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and metabolic disorders.

Toxicological Studies

Toxicological assessments indicate that this compound exhibits low acute toxicity but requires careful handling due to potential skin and eye irritation . Studies have shown that it is harmful if swallowed or inhaled, necessitating safety precautions during laboratory use.

Case Studies and Data Tables

Study Application Findings
Kobayashi et al., 2019Organic Reaction SolventDemonstrated effectiveness in various organic reactions including radical and Grignard reactions .
PMC9506414Anticancer ActivitySynthesized derivatives showed significant inhibitory effects on CDK12 in breast cancer cell lines .
NICNAS ReportToxicological ProfileEstablished low acute toxicity but highlighted risks associated with dermal exposure and inhalation .

Mechanism of Action

The mechanism of action of tetrahydro-2H-pyran-4-yl methanesulfonate involves its role as an electrophile in substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is harnessed in various synthetic applications to introduce different functional groups into molecules .

Comparison with Similar Compounds

Key Properties:

  • Boiling Point : 329.1°C (760 mmHg)
  • LogP : 1.22 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 60.98 Ų
  • Applications : Synthesis of tetrahydropyran derivatives, such as Tetrahydropyran-4-carbaldehyde .

Comparison with Structurally Similar Compounds

2-(Tetrahydro-2H-pyran-4-yl)ethyl Methanesulfonate

CAS 428871-01-6

  • Molecular Formula : C₈H₁₆O₄S
  • Molecular Weight : 208.28 g/mol
  • Structural Difference : An ethyl chain bridges the tetrahydropyran ring and the mesyl group.
  • Impact: Increased molecular weight and lipophilicity (predicted LogP >1.22) due to the ethyl spacer. Potentially slower reaction kinetics in SN2 reactions due to steric hindrance. Used in specialized syntheses, such as pyrazolyl morpholine derivatives .

(Tetrahydro-2H-pyran-4-yl)methyl 4-Methylbenzenesulfonate

CAS 101691-65-0

  • Molecular Formula : C₁₃H₁₈O₄S
  • Structural Difference : Replaces the mesyl group with a p-toluenesulfonyl (tosyl) group.
  • Impact :
    • Higher Stability : Tosyl groups are more stable but less reactive as leaving groups compared to mesyl.
    • Steric Effects : The bulky aromatic ring may hinder reactions in sterically crowded environments.
    • Applications : Preferred in reactions requiring stable intermediates or where slower kinetics are advantageous .

Methyl Methanesulfonate (MMS)

CAS 66-27-3 (Referenced indirectly in )

  • Molecular Formula : C₂H₆O₃S
  • Key Difference : Simpler structure lacking the tetrahydropyran moiety.
  • Toxicological Insight : MMS is a potent DNA-damaging agent, inducing p53-dependent transcriptional responses distinct from those of tetrahydropyran derivatives. At 200 µM, MMS activates 255 p53-regulated genes, compared to 103 for etoposide, highlighting mechanism-specific biological effects .

Comparative Data Table

Compound CAS Molecular Formula MW (g/mol) LogP Key Applications
Tetrahydro-2H-pyran-4-yl methanesulfonate 134419-59-3 C₆H₁₂O₄S 180.22 1.22 Pharmaceutical intermediates, alkylation
2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate 428871-01-6 C₈H₁₆O₄S 208.28 ~1.5* Specialty heterocycle synthesis
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate 101691-65-0 C₁₃H₁₈O₄S 294.34 ~2.0* Stable intermediate preparation
Methyl Methanesulfonate (MMS) 66-27-3 C₂H₆O₃S 110.13 -0.34 DNA damage studies

*Predicted values based on structural analogs.

Biological Activity

Tetrahydro-2H-pyran-4-yl methanesulfonate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity. This article provides an overview of its biological activity, including toxicity assessments, potential therapeutic applications, and relevant case studies.

This compound is characterized by a tetrahydropyran ring structure with a methanesulfonate group, which enhances its electrophilicity. This feature facilitates nucleophilic attacks in various organic reactions, making it a valuable intermediate in the synthesis of complex molecules. The compound's low molecular weight (214.30 g/mol) suggests that it can easily penetrate biological membranes, contributing to its biological activity .

Acute Toxicity

Studies indicate that this compound exhibits low acute oral and dermal toxicity. In tests conducted on rats, the compound demonstrated minimal adverse effects at high doses, with a No Observed Adverse Effect Level (NOAEL) established at 1,000 mg/kg body weight per day for males and 300 mg/kg per day for females .

Genotoxicity

Genotoxicity assessments have shown that this compound does not present significant genotoxic risks. In Ames tests using various Salmonella strains, no increase in revertant colonies was observed at concentrations up to 5,000 µg/plate, indicating a lack of mutagenic potential .

Skin Sensitization

Case Study 1: Synthesis Applications

In a study exploring the use of this compound as an organic reaction solvent, researchers found that it effectively facilitated various organic reactions including Grignard reactions and oxidation processes. This versatility highlights its potential application in developing therapeutic compounds .

Case Study 2: Toxicokinetics

A toxicokinetic study indicated that this compound could be metabolized into less toxic forms in the liver. The absorption rates observed in dermal penetration studies suggest that the compound can enter systemic circulation, which may influence its biological effects .

Summary of Biological Activity Data

Parameter Finding
Acute ToxicityLow toxicity; NOAEL: 1,000 mg/kg (males), 300 mg/kg (females)
GenotoxicityNegative; no mutagenic effects in Ames test
Skin SensitizationPotential sensitization indicated by positive assay results
Mechanism of ActionElectrophilic intermediate facilitating nucleophilic attacks

Q & A

Q. What are the common synthetic routes for Tetrahydro-2H-pyran-4-yl methanesulfonate, and what factors influence reagent selection?

Basic
this compound is typically synthesized via sulfonation of tetrahydro-2H-pyran-4-ol using methanesulfonyl chloride (MsCl) under controlled conditions. A standard protocol involves reacting the alcohol with MsCl in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF at 0–25°C . The choice of solvent and base depends on solubility and reaction kinetics. For example, pyridine can act as both a base and a catalyst, while triethylamine requires strict anhydrous conditions to avoid hydrolysis .

Advanced
In multi-step syntheses, the methanesulfonate group is introduced to activate the pyran ring for subsequent nucleophilic substitution. Evidence from patent literature highlights its use in alkylation reactions, where the leaving group ability of methanesulfonate is critical for efficient displacement by amines or alkoxides . Competing reactions, such as elimination or over-sulfonation, can occur if temperature or stoichiometry is not tightly controlled. Kinetic studies suggest that maintaining a reaction temperature below 30°C and using a 1.1–1.2 molar equivalent of MsCl minimizes side products .

Q. How does the methanesulfonate group influence reactivity in nucleophilic substitution reactions?

Basic
The methanesulfonate (mesyl) group is a superior leaving group compared to halides or tosylates due to its strong electron-withdrawing nature, which stabilizes the transition state during nucleophilic attack. This enhances reaction rates in SN2 mechanisms, particularly in polar aprotic solvents like DMF or acetonitrile .

Advanced
In sterically hindered environments (e.g., tetrahydropyran derivatives), the mesyl group’s planar geometry facilitates nucleophilic displacement even at tertiary centers. For example, in the synthesis of morpholine derivatives, the mesyl group on this compound enables efficient substitution by amines under mild conditions (40–60°C, 12–24 hrs) . However, competing elimination pathways may dominate in highly basic media, necessitating careful pH control. Computational modeling (DFT studies) of transition states could further optimize reaction conditions .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural integrity. The methanesulfonate group exhibits a characteristic singlet at ~3.0 ppm (¹H) for the methyl protons and ~40 ppm (¹³C) for the sulfur-bound carbon .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, distinguishing the compound from sulfonate esters with similar retention times in HPLC .

Advanced

  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, particularly for verifying the tetrahydropyran ring conformation .
  • HPLC-PDA : Quantifies purity and detects trace impurities (e.g., unreacted starting materials or hydrolysis byproducts) using reverse-phase C18 columns with UV detection at 210–220 nm .

Q. How can researchers optimize yields in reactions using this compound as a leaving group?

Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase elimination side reactions. Adding catalytic iodide (e.g., KI) can promote SN2 pathways via in situ formation of a more reactive intermediate .
  • Temperature Gradients : Gradual heating (e.g., 25°C → 60°C) improves displacement efficiency while minimizing decomposition. For example, in a published protocol, a two-step temperature profile (0°C → room temperature, then 50°C) achieved >85% yield in a pyrazole alkylation reaction .
  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes, particularly for sluggish nucleophiles like aryl amines .

Q. What stability considerations are critical for handling and storage?

Basic
this compound is hygroscopic and prone to hydrolysis in humid environments. Storage recommendations include:

  • Desiccated Conditions : Use airtight containers with molecular sieves at –20°C .
  • Light Sensitivity : Amber glassware prevents UV-induced degradation of the sulfonate ester .

Advanced

  • Hydrolysis Kinetics : Accelerated stability studies (40°C/75% RH) indicate a shelf life of 6–12 months when stored under nitrogen. Hydrolysis produces methanesulfonic acid and tetrahydro-2H-pyran-4-ol, detectable via pH monitoring or ion chromatography .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (e.g., NaOH), which may induce exothermic decomposition .

Properties

IUPAC Name

oxan-4-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-11(7,8)10-6-2-4-9-5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEZHCLWHDZJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462944
Record name Tetrahydro-2H-pyran-4-yl methanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134419-59-3
Record name Tetrahydro-2H-pyran-4-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2H-pyran-4-yl methanesulphonate
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Synthesis routes and methods I

Procedure details

To a solution of tetrahydro-2H-pyran-4-ol (20 g) in tetrahydrofuran (150 mL) and triethylamine (28.5 mL) is slowly added methanesulfonyl chloride (15.5 mL), while keeping the temperature below 30° C. The mixture is stirred for 12 hours at room temperature. The precipitate is filtered off and washed twice with tetrahydrofuran. The combined organic phases are concentrated and partitioned between ethyl acetate and water. The organic phase is dried (Na2SO4) and concentrated to give the title compound. Yield: 29.4 g; TLC: rf=0.36 (silicagel, petrole ether/ethyl acetate 1:1); Mass spectrum (ESI+): m/z=198 [M+NH4]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
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reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
28.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methanesulphonyl chloride (1.82 ml, 23.5 mmol) was added dropwise over 10 minutes to an ice-cold solution of tetrahydro-2H-pyran-4-ol (2.0 g, 19.6 mmol) and triethylamine (3.56 ml, 25.5 mmol) in dichloromethane (20 ml), and the reaction then stirred at room temperature for 72 hours. The reaction was washed with saturated aqueous sodium bicarbonate solution (10 ml), dried (MgSO4) and evaporated under reduced pressure to give an orange oil, that solidified on standing, 3.1 g.
Quantity
1.82 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

10 kg tetrahydropyran-4-ol are dissolved in a mixture of 50 L toluene and 10.4 kg triethylamine. 11.55 kg methanesulfonyl chloride in 100 ml toluene are added while maintaining the internal temperature below 20° C. by cooling, and the addition funnel is rinsed with 50 ml toluene. The stirring is continued for one hour. The precipitate is filtered and the filter cake is washed twice with 20 L toluene each. The filtrate is concentrated by vaccum evaporation (60 L were distilled of), seeding crystals and 50 L methylcyclohexane are added. The suspension is cooled to 2° C. After 1 h the product is isolated by filtration, washed with 30 L methylcyclohexane and dried at 30° C. 16.6 kg of the product are obtained as a white solid. Yield: 94%; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.62-1.73 (2H, m), 1.92-2.00 (2 H, m), 3.19 (3H, s), 3.42-3.49 (2H, m), 3.77-3.83 (2H, m), 4.80-4.88 (1H, m).
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
50 L
Type
solvent
Reaction Step One
Quantity
10.4 kg
Type
solvent
Reaction Step One
Quantity
11.55 kg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods IV

Procedure details

Step A To a solution of 4-hydroxytetrahydropyran (4.5 g, 44 mmol) (Aldrich) in dichloromethane (90 mL) at 0° C. was added triethylamine (5.4 g, 53 mmol), and methanesulfonyl chloride (3.73 mL, 48 mmol, Aldrich). The reaction mixture was stirred at 0° C. for 1 h, then at room temperature for 1.5 h. The mixture was poured into water, extracted with dichloromethane. The organic layer was separated, washed with water, brine, dried over MgSO4, and concentrated to give crude methanesulfonic acid tetrahydropyran-4-yl ester as a white solid (Yield 8 g, 100%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

4-Hydroxytetrahydropyran (4.86 g, 47.6 mmol) was dissolved in DCM (40 mL) and triethylamine (6.95 mL, 49.9 mmol). The reaction mixture was cooled to 0° C. and a solution of methanesulfonyl chloride (5.72 g, 49.9 mmol) in DCM (10 mL) was added dropwise. The reaction mixture was stirred at 0° C. for 5 min and then allowed to warm to room temperature and stirred for 20 h. The solvents were removed in vacuo to give a white residue which was partitioned between EtOAc and H2O. The aq phase was extracted with EtOAc (2×100 mL). The organic layers were combined, dried (MgSO4) and the solvents were removed in vacuo to give tetrahydro-2H-pyran-4-yl methanesulfonate (8.53 g, 99%) as a colourless gum which solidified on standing.
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.95 mL
Type
reactant
Reaction Step Two
Quantity
5.72 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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